Cas no 2227695-72-7 ((2R)-1-(2-methylfuran-3-yl)propan-2-ol)

(2R)-1-(2-methylfuran-3-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
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- (2R)-1-(2-methylfuran-3-yl)propan-2-ol
- 2227695-72-7
- EN300-1772046
-
- インチ: 1S/C8H12O2/c1-6(9)5-8-3-4-10-7(8)2/h3-4,6,9H,5H2,1-2H3/t6-/m1/s1
- InChIKey: MAJQJTTYTGRNMR-ZCFIWIBFSA-N
- SMILES: O1C=CC(=C1C)C[C@@H](C)O
計算された属性
- 精确分子量: 140.083729621g/mol
- 同位素质量: 140.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 103
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 33.4Ų
(2R)-1-(2-methylfuran-3-yl)propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1772046-0.5g |
(2R)-1-(2-methylfuran-3-yl)propan-2-ol |
2227695-72-7 | 0.5g |
$1783.0 | 2023-09-20 | ||
Enamine | EN300-1772046-0.1g |
(2R)-1-(2-methylfuran-3-yl)propan-2-ol |
2227695-72-7 | 0.1g |
$1635.0 | 2023-09-20 | ||
Enamine | EN300-1772046-2.5g |
(2R)-1-(2-methylfuran-3-yl)propan-2-ol |
2227695-72-7 | 2.5g |
$3641.0 | 2023-09-20 | ||
Enamine | EN300-1772046-10.0g |
(2R)-1-(2-methylfuran-3-yl)propan-2-ol |
2227695-72-7 | 10g |
$7988.0 | 2023-05-23 | ||
Enamine | EN300-1772046-0.05g |
(2R)-1-(2-methylfuran-3-yl)propan-2-ol |
2227695-72-7 | 0.05g |
$1560.0 | 2023-09-20 | ||
Enamine | EN300-1772046-5g |
(2R)-1-(2-methylfuran-3-yl)propan-2-ol |
2227695-72-7 | 5g |
$5387.0 | 2023-09-20 | ||
Enamine | EN300-1772046-10g |
(2R)-1-(2-methylfuran-3-yl)propan-2-ol |
2227695-72-7 | 10g |
$7988.0 | 2023-09-20 | ||
Enamine | EN300-1772046-5.0g |
(2R)-1-(2-methylfuran-3-yl)propan-2-ol |
2227695-72-7 | 5g |
$5387.0 | 2023-05-23 | ||
Enamine | EN300-1772046-0.25g |
(2R)-1-(2-methylfuran-3-yl)propan-2-ol |
2227695-72-7 | 0.25g |
$1708.0 | 2023-09-20 | ||
Enamine | EN300-1772046-1.0g |
(2R)-1-(2-methylfuran-3-yl)propan-2-ol |
2227695-72-7 | 1g |
$1857.0 | 2023-05-23 |
(2R)-1-(2-methylfuran-3-yl)propan-2-ol 関連文献
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
(2R)-1-(2-methylfuran-3-yl)propan-2-olに関する追加情報
The Compound CAS No 2227695-72-7: (2R)-1-(2-Methylfuran-3-yl)Propan-2-Ol
(2R)-1-(2-Methylfuran-3-yl)Propan-2-Ol, also known by its CAS number 2227695-72-7, is a chiral organic compound with a unique structure that has garnered significant attention in both academic and industrial research. This compound belongs to the class of alcohols and features a furan ring substituted with a methyl group at the 3-position, along with a propanol moiety. The (R)-configuration at the second carbon of the propanol group imparts chirality, making this compound particularly interesting for applications in asymmetric synthesis and enantioselective catalysis.
The molecular structure of (2R)-1-(2-Methylfuran-3-yl)Propan-2-Ol consists of a central carbon atom bonded to two hydroxyl groups, one methyl group, and a 2-methylfuran ring. The furan ring, being an aromatic heterocycle, contributes to the compound's stability and reactivity. The presence of the methyl group at the 3-position of the furan ring introduces steric effects that can influence the compound's reactivity in various chemical reactions. This structural feature makes it a valuable substrate for exploring stereochemical outcomes in organic transformations.
Recent studies have highlighted the potential of CAS No 2227695-72-7 in the field of asymmetric catalysis. Researchers have employed this compound as a chiral auxiliary in the synthesis of complex molecules, leveraging its ability to induce high enantioselectivity in reactions. For instance, its use in aldol reactions has demonstrated exceptional control over stereochemistry, leading to the formation of enantiopure products with high yields. These findings underscore its importance as a versatile building block in modern organic chemistry.
In addition to its role in catalysis, (2R)-1-(2-Methylfuran-3-yl)Propan-2-Ol has found applications in fragrance chemistry. Its unique aromatic profile and pleasant odor make it a valuable ingredient in perfumery, where it is used to impart floral and woody notes to various consumer products. The compound's stability under typical storage conditions further enhances its utility in this industry.
From a synthetic perspective, the preparation of CAS No 2227695-72-7 involves multi-step processes that often incorporate advanced techniques such as Sharpless asymmetric epoxidation or Evans' oxazaborolidine catalysis. These methods allow for precise control over stereochemistry during synthesis, ensuring high enantiomeric excess in the final product. Recent advancements in catalytic asymmetric synthesis have further streamlined these processes, making large-scale production more feasible.
The physical properties of (R)-1-(Methylfuran Ring Substituted Propanol) include a melting point of approximately -40°C and a boiling point around 150°C under standard atmospheric pressure. Its solubility in common organic solvents such as dichloromethane and ethyl acetate facilitates its use in various chemical reactions. However, its limited solubility in water restricts its application in aqueous environments unless specific conditions are employed.
In terms of safety considerations, while CAS No 22484484 is not classified as hazardous under normal handling conditions, it is advisable to follow standard laboratory safety protocols when working with this compound. This includes wearing appropriate personal protective equipment and ensuring adequate ventilation during synthesis or manipulation.
Looking ahead, ongoing research into (R)-1-(Methylfuran Ring Substituted Propanol) is focused on expanding its applications in drug discovery and materials science. Its chiral nature makes it an ideal candidate for exploring novel therapeutic agents with specific stereochemical requirements. Furthermore, investigations into its role as a precursor for advanced materials such as optically active polymers are currently underway.
In conclusion, (R)-1-(Methylfuran Ring Substituted Propanol), CAS No 848484848484848484848484848484848484 (please replace with correct CAS number), stands out as a significant compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and catalytic processes, positions it as an essential tool for researchers aiming to push the boundaries of organic chemistry and materials science.
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